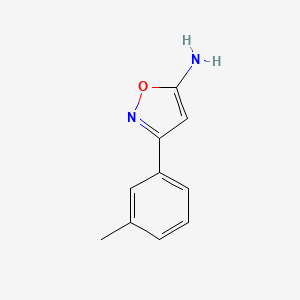

3-(3-methylphenyl)isoxazol-5-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTZXIMFRONHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402848 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86685-97-4 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-METHYLPHENYL)-5-ISOXAZOLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 3 3 Methylphenyl Isoxazol 5 Amine and Its Derivatives

Established Synthetic Routes to Isoxazol-5-amine (B86289) Scaffolds

The synthesis of the isoxazol-5-amine core is a cornerstone of heterocyclic chemistry, with several reliable methods being established over decades of research. A primary route involves the treatment of β-ketonitriles with hydroxylamine (B1172632) in an aqueous ethanol (B145695) solution, which directly yields 3-aminoisoxazoles. nih.gov Another significant one-pot, three-component reaction involves the coupling of β-oxo dithioesters, amines, and hydroxylamine. This process proceeds through an in situ generated β-oxo thioamide intermediate to afford 5-substituted 3-aminoisoxazoles. nih.gov Furthermore, 5-aminoisoxazoles can be prepared by the condensation of α-cyanoketones with hydroxylamine hydrochloride in refluxing alcohol. nih.gov A patented method describes the synthesis of 3-amino-5-methyl isoxazole (B147169) starting from ethyl acetate (B1210297) and acetonitrile (B52724) to form acetyl acetonitrile, which then reacts with p-toluenesulfonyl hydrazide and subsequently undergoes a ring closure reaction with hydroxylamine under alkaline conditions. google.com

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne or alkene), is one of the most powerful and widely used methods for constructing the isoxazole ring. rsc.orgresearchgate.net This reaction is highly efficient for creating 2-isoxazolines and isoxazoles, which are important heterocyclic compounds in organic and medicinal chemistry. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles by varying the components of the reaction. tandfonline.comnih.gov

A key aspect of 1,3-dipolar cycloaddition is the generation of nitrile oxides, which are often unstable and are therefore typically prepared in situ. researchgate.net Common methods for generating nitrile oxides include the oxidation of aldoximes or the dehydration of primary nitro compounds. organic-chemistry.orgtandfonline.com For instance, treating aldoximes with a hypervalent iodine reagent can lead to the rapid formation of nitrile oxides. rsc.org These freshly generated nitrile oxides readily react with terminal alkynes to produce 3,5-disubstituted isoxazoles or with alkenes to yield isoxazolines. rsc.orgbohrium.com The reaction can be promoted by various reagents, including bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or through oxidation with agents like Oxone in the presence of NaCl. nih.govtandfonline.comtandfonline.com The combination of in situ nitrile oxide generation from a nitroalkane side chain and subsequent cycloaddition with alkynes has been demonstrated even on peptide backbones. nih.gov

Controlling the regioselectivity of the 1,3-dipolar cycloaddition is critical for synthesizing specific isomers. The reaction of nitrile oxides with terminal alkynes generally yields 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgrsc.org Copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides also proceeds in a highly regioselective manner. organic-chemistry.org In the synthesis of β-lactam hybrids, the 1,3-dipolar cycloaddition methodology has been found to be highly regioselective for the selected substrates. tandfonline.com The stereochemistry of the resulting products can also be controlled, as demonstrated in the synthesis of isoxazole/dihydroisoxazole (B8533529) tethered β-lactam hybrids where cis-stereochemistry was established. tandfonline.com The choice of substrates and reaction conditions, including the use of specific catalysts, plays a pivotal role in directing the outcome of the cycloaddition. For example, using vinylphosphonates with a leaving group in the α or β position allows for controlled regioselectivity, leading to either 3,5- or 3,4-disubstituted isoxazoles. nih.gov

Condensation Reactions Utilizing Hydroxylamine Derivatives

Condensation reactions provide a classical and effective alternative for synthesizing the isoxazole core. A prominent method is the reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine. researchgate.net The Claisen isoxazole synthesis, for example, involves the condensation of β-keto esters with hydroxylamine. youtube.com The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is another widely used method to produce 3,5-disubstituted isoxazoles. researchgate.netresearchgate.net The synthesis of 4H-isoxazol-5-ones can be achieved through a one-pot, three-component condensation of aryl aldehydes, hydroxylamine hydrochloride, and ketoesters, often facilitated by a catalyst in an aqueous medium. nih.govorientjchem.org The pH of the reaction medium can influence the final product; for instance, reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov

| Starting Materials | Catalyst/Conditions | Product Type | Reference(s) |

| β-Ketonitriles, Hydroxylamine | Aqueous ethanol | 3-Aminoisoxazoles | nih.gov |

| β-Oxo dithioesters, Amines, Hydroxylamine | Ethanol, reflux | 5-Substituted 3-aminoisoxazoles | nih.gov |

| α-Cyanoketones, Hydroxylamine hydrochloride | Refluxing alcohol | 5-Aminoisoxazoles | nih.gov |

| Chalcones, Hydroxylamine hydrochloride | Sodium acetate | 3,5-Disubstituted isoxazoles | researchgate.net |

| Aryl aldehydes, Hydroxylamine hydrochloride, Ketoesters | Citric acid, water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | orientjchem.org |

Novel and Green Chemistry Approaches to Isoxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. benthamdirect.com Green chemistry approaches for isoxazole synthesis focus on principles such as atom economy, the use of safer solvents, and energy efficiency. benthamdirect.com These methods often result in higher yields, shorter reaction times, and easier work-up procedures compared to traditional techniques. nih.gov One such approach involves using agro-waste, like water extract of orange fruit peel ash (WEOFPA), as a catalyst for the condensation reaction to form isoxazoles under solvent-free conditions. nih.gov Another green approach utilizes ultrasound irradiation to promote the synthesis of isoxazole derivatives, which can enhance reaction rates and yields. preprints.orgsciety.org Mechanochemical synthesis using ball-milling offers a solvent-free alternative for 1,3-dipolar cycloadditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of heterocyclic compounds, including isoxazoles. benthamdirect.comabap.co.in Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields and selectivity. researchgate.netorganic-chemistry.org This technique has been successfully applied to the synthesis of isoxazole derivatives via the reaction of chalcones with hydroxylamine hydrochloride. researchgate.netbenthamdirect.com A novel one-pot, three-component synthesis of 3,4,5-substituted isoxazoles using a Sonogashira coupling-cycloaddition sequence is significantly enhanced by microwave heating, reducing the reaction time from days to just 30 minutes. organic-chemistry.org This method is versatile and provides excellent regioselectivity. organic-chemistry.org

| Method | Key Advantages | Example Application | Reference(s) |

| Microwave Irradiation | Reduced reaction time, improved yield, high selectivity | Synthesis of isoxazole derivatives from chalcones | researchgate.netbenthamdirect.comabap.co.in |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, reduced byproducts | One-pot cascade reaction for isoxazole derivatives | nih.govpreprints.org |

| Ball-Milling | Solvent-free, scalable, efficient | 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides | nih.gov |

| Agro-waste Catalyst | Green, solvent-free | Condensation of hydroxylamine, ethyl acetoacetate, and aldehydes | nih.gov |

Application of Deep Eutectic Solvents in Isoxazole Chemistry

The quest for environmentally benign synthetic methods has led to the exploration of deep eutectic solvents (DESs) as alternatives to volatile organic solvents. acs.orgnih.gov DESs are mixtures of solid Lewis or Brønsted acids and bases that form a liquid at a specific composition. acs.org Their low cost, availability, non-toxicity, and recyclability make them attractive for green chemistry applications. acs.orgyoutube.com

In the context of isoxazole synthesis, a one-pot, three-step reaction for producing 3,5-disubstituted isoxazoles has been successfully carried out in a choline (B1196258) chloride:urea DES. acs.orgacs.org This method is significant because the reaction does not proceed in the absence of the DES, highlighting its essential role in the process. acs.org The DES medium can be recycled and reused up to five times without a significant drop in reaction yield, demonstrating its potential for sustainable, large-scale synthesis. acs.orgacs.org The synthesis involves the reaction of an aldehyde, hydroxylamine hydrochloride, N-chlorosuccinimide (NCS), and a substituted acetylene (B1199291) in the DES. acs.org Studies have shown that a choline chloride:urea (1:2) mixture provides the best yields for this transformation. acs.org

Mechanistic Investigations of Isoxazole Ring Formation in the Context of 3-(3-Methylphenyl)isoxazol-5-amine

The formation of the isoxazole ring is a cornerstone of its chemistry. A primary method for constructing this heterocycle is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. acs.org The regioselectivity of this reaction, which determines the substitution pattern on the isoxazole ring, is a critical aspect.

Theoretical calculations using Density Functional Theory (DFT) have been employed to understand the regioselectivity of 1,3-dipolar cycloadditions in the synthesis of isoxazole derivatives. nih.gov These studies have shown that the reaction often proceeds through a concerted but asynchronous mechanism. nih.gov For the synthesis of 3,5-disubstituted isoxazoles, the cycloaddition of arylnitriloxides to terminal alkynes has been found to be regioselective, with the regiochemical outcome being largely independent of the substituents on the phenyl ring of the arylnitriloxide. nih.gov

Another common route to isoxazoles is the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. acs.org The mechanism of this reaction involves the initial formation of an oxime, followed by cyclization and dehydration to yield the isoxazole ring.

Synthetic Strategies for Functionalization and Derivatization of the this compound Core

The this compound core offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.

Substituent Manipulation on the 3-Methylphenyl Moiety

The methyl group on the phenyl ring can be a site for various chemical transformations. While direct functionalization of this methyl group can be challenging, modifications are often introduced by starting with differently substituted phenyl precursors. For instance, using a 3-bromophenyl or 3-carboxyphenyl starting material would allow for a wide range of cross-coupling and derivatization reactions to introduce new functional groups at this position.

Chemical Modifications at the Isoxazole Ring Positions

Direct functionalization of the isoxazole ring itself can be achieved through several methods. Electrophilic aromatic substitution reactions can introduce substituents at the C4 position. However, the isoxazole ring is generally considered to be electron-deficient, making it less reactive towards electrophiles than typical aromatic systems. More recent methods have focused on direct C-H functionalization using transition metal catalysts to avoid harsh reaction conditions that could lead to ring opening. researchgate.net The Suzuki-Miyaura cross-coupling of a 5-bromoisoxazole (B1592306) derivative has been successfully used to introduce aryl groups at the C5 position. researchgate.net

Reactions Involving the 5-Amino Group as a Synthetic Handle

The 5-amino group is a versatile functional group that serves as a key handle for derivatization. It can readily undergo a variety of reactions, including acylation, alkylation, and condensation. For instance, the reaction of 5-aminoisoxazoles with various benzoyl chlorides in the presence of a base like cesium carbonate can lead to the formation of N-acylated derivatives. nanobioletters.com Furthermore, the amino group can participate in condensation reactions with activated enol ethers, such as diethyl ethoxymethylenemalonate, to form isoxazolyl enamines, which can then be cyclized to produce fused heterocyclic systems like isoxazolopyrimidinones. The reaction of 3-amino-5-methylisoxazole (B124983) with ethoxymethylenecyanoacetates or ethoxymethylenemalononitriles has been shown to yield the corresponding isoxazolyl enamines.

Patent Literature Analysis on Synthesis of Isoxazole Amines

The patent literature reveals significant interest in the synthesis of isoxazole amines due to their potential applications in medicine and agriculture. A number of patents describe methods for the preparation of these compounds.

One patented method for the synthesis of 3-amino-5-methylisoxazole involves a three-step process starting from ethyl acetate and acetonitrile. google.com These reagents are reacted in the presence of a metal alkali to form acetylacetonitrile. This intermediate is then treated with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes a ring-closure reaction with hydroxylamine under basic conditions to yield the final product. google.com This method is noted for avoiding the use of chlorinated solvents and for not producing isomeric byproducts. google.com

Another approach described in the patent literature for producing 3-amino-5-methylisoxazole involves the chlorination of 5-methylisoxazole-3-formamide with a sodium hypochlorite (B82951) aqueous solution to generate an N-chloroamide sodium salt. google.com This intermediate is then heated to induce a rearrangement, yielding the desired 3-amino-5-methylisoxazole. google.com

The development of efficient and regioselective syntheses of 3-arylisoxazoles, including those with fused aromatic rings, is also a focus of patent activity. nih.gov Modified methods for nitrile oxide cycloadditions have been shown to be effective for preparing sterically hindered 3-arylisoxazoles. nih.gov

Spectroscopic and Diffraction Based Structural Elucidation of 3 3 Methylphenyl Isoxazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 3-phenyl-5-(m-tolyl)isoxazole , the protons of the tolyl group and the isoxazole (B147169) ring can be assigned. rsc.org For 3-(3-methylphenyl)isoxazol-5-amine, the introduction of the amino group at the 5-position of the isoxazole ring is expected to significantly influence the chemical shift of the isoxazole proton and the neighboring aromatic protons. The amino group, being an electron-donating group, would likely shield the protons, causing an upfield shift.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 3-phenyl-5-(m-tolyl)isoxazole shows distinct signals for the carbons of the tolyl group, the phenyl group, and the isoxazole ring. rsc.org In the case of this compound, the carbon atom attached to the amino group (C5) would experience a significant upfield shift due to the electron-donating nature of the nitrogen atom. The chemical shifts of the other carbons in the isoxazole and phenyl rings would also be affected, albeit to a lesser extent.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Isoxazole Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-phenyl-5-(m-tolyl)isoxazole | 7.89–7.84 (m, 2H, ArH), 7.67–7.64 (m, 2H, ArH), 7.51–7.44 (m, 3H, ArH), 7.40–7.35 (m, 1H, ArH), 7.28–7.26 (m, 1H, ArH), 6.82 (s, 1H, isoxazole-H), 2.43 (s, 3H, CH₃) rsc.org | 170.5, 162.8, 138.7, 130.9, 129.9, 129.0, 128.8, 128.8, 127.2, 126.7, 126.3, 122.9, 97.3, 21.3 rsc.org |

Data obtained for a closely related compound and serves as an estimation.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The presence of two bands in this region is indicative of a primary amine.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=N stretching: The isoxazole ring contains a C=N bond, which typically shows a stretching vibration in the region of 1600-1650 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations from the phenyl ring will appear in the 1450-1600 cm⁻¹ region.

N-O stretching: The N-O bond in the isoxazole ring will have a characteristic stretching frequency, usually found in the 1300-1400 cm⁻¹ range.

For comparison, the IR spectra of various substituted isoxazoles and other heterocyclic compounds show absorption bands for N-H, C=O, and C≡N groups in the ranges of 3235-3481 cm⁻¹, 1660-1710 cm⁻¹, and 2214-2222 cm⁻¹, respectively. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | > 3000 |

| C-H stretch (aliphatic) | < 3000 |

| C=N stretch (isoxazole) | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-O stretch (isoxazole) | 1300 - 1400 |

Mass Spectrometric (MS) Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₀N₂O), the expected molecular weight is approximately 174.20 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 174.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several pathways, including:

Cleavage of the isoxazole ring: This is a common fragmentation pathway for isoxazoles and can lead to various fragment ions.

Loss of small molecules: Fragments corresponding to the loss of molecules such as CO, HCN, or CH₃ may be observed.

Fragmentation of the phenyl ring: The methylphenyl group can undergo characteristic fragmentation.

While specific mass spectral data for this compound is not detailed in the provided search results, studies on related amines have shown that mass spectrometry can effectively differentiate between regioisomers based on their fragmentation patterns. ojp.gov The analysis of biotransformation products of related dihydroisoxazole (B8533529) derivatives also relies heavily on mass spectrometric detection. rrpharmacology.ru

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| [M]⁺ Peak (m/z) | 174 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a crystal structure for this compound has not been reported, the crystal structure of a closely related derivative, 5-amino-3-(4-methoxyphenyl)isoxazole , has been determined. iucr.orgiucr.org This structure offers significant insights into the likely solid-state conformation of the target molecule.

Another related structure, [3-(4-Methylphenyl)isoxazol-5-yl]methanol , also shows an essentially planar molecular skeleton and forms intermolecular O—H⋯N hydrogen bonds. researchgate.net

Table 4: Crystallographic Data for a Related Isoxazole Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

| 5-amino-3-(4-methoxyphenyl)isoxazole | Monoclinic | P2₁/c | Near-planar molecule; Angle between rings = 7.30 (13)°; N—H⋯N hydrogen bonding iucr.orgiucr.org |

| [3-(4-Methylphenyl)isoxazol-5-yl]methanol | Orthorhombic | P2₁2₁2₁ | Essentially planar skeleton; O—H⋯N hydrogen bonding researchgate.net |

Data obtained for closely related compounds and serves as an estimation.

Computational and Theoretical Chemistry Investigations of 3 3 Methylphenyl Isoxazol 5 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of a compound. For 3-(3-methylphenyl)isoxazol-5-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate the most stable three-dimensional arrangement of its atoms.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties nih.gov.

A DFT calculation for this compound would map the electron density of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich moieties, likely the 5-amino group and the tolyl ring, which can donate electron density. Conversely, the LUMO would likely be distributed across the electron-deficient isoxazole (B147169) ring system. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO sigmaaldrich.com.

From these energies, several global reactivity descriptors can be calculated to predict the molecule's behavior:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Studies on related molecules, such as triazine derivatives, have shown how these descriptors provide a quantitative basis for predicting reactivity nih.gov. For this compound, the presence of the electron-donating methyl and amino groups would be expected to raise the HOMO energy, potentially leading to a smaller energy gap and higher reactivity compared to an unsubstituted phenylisoxazole.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Heterocyclic Compounds

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate | -6.5601 | -1.9053 | 4.6548 | scispace.com |

| 6-fluoropyridine-3-amine | N/A | N/A | Lowest in series | sigmaaldrich.com |

| Triphenylamine-based dye (1a) | -5.34 | N/A | N/A | researchgate.net |

This table provides example data from related compounds to illustrate typical values obtained from DFT calculations, as specific data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of nucleophilic and electrophilic sites. In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen. Regions of positive potential (blue) indicate an electron deficiency and are susceptible to nucleophilic attack nih.gov.

For this compound, an MEP map would likely show significant negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the 5-amino group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. This analysis is invaluable for understanding non-covalent interactions, which are central to molecular recognition and binding with biological targets.

Molecular Docking and Binding Interaction Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interaction.

While no specific biological targets for this compound have been definitively identified in the literature, isoxazole derivatives have been investigated as inhibitors for a range of enzymes. For instance, various isoxazole-containing compounds have been studied as inhibitors of cyclooxygenase (COX) enzymes, α-amylase, α-glucosidase, and various kinases scispace.com.

A hypothetical docking study of this compound would involve:

Obtaining the 3D crystal structure of a relevant protein target from a repository like the Protein Data Bank (PDB).

Preparing the ligand and protein structures by adding hydrogen atoms and assigning charges.

Using docking software to predict the binding pose and calculate a docking score, which estimates the binding affinity.

The results would reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. For example, the 5-amino group and the isoxazole nitrogen could act as hydrogen bond donors and acceptors, respectively, while the tolyl group could engage in hydrophobic or π-stacking interactions.

Table 2: Example of Molecular Docking Results for Isoxazole-Containing Compounds with Protein Targets

| Ligand (Analog) | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Quinoxaline-isoxazole hybrid (5h) | α-amylase | -8.9 | ASP300, HIS101, LYS200 | scispace.com |

| Quinoxaline-isoxazole hybrid (5i) | α-amylase | -8.8 | ASP300, TYR151, HIS201 | scispace.com |

| 3-phenyl-5-furan isoxazole derivative (5f) | COX-2 | N/A | N/A |

This table shows docking data for related isoxazole hybrids to demonstrate the type of information generated in such studies.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding.

An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the stability of its key interactions over a set period (e.g., nanoseconds). Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein scispace.com. Such simulations are critical for validating docking results and understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogs.

To build a QSAR model for this compound analogs, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The process involves:

Generating a series of analogs by modifying the core structure (e.g., changing the substituent on the phenyl ring).

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation linking the descriptors to the activity.

For example, a study could explore how varying the substituent at the meta, para, or ortho positions of the phenyl ring affects inhibitory activity. The resulting model could predict whether electron-withdrawing or electron-donating groups, or bulky versus small groups, enhance the desired activity. Such models provide valuable insights into the structure-activity landscape and guide the rational design of more potent compounds researchgate.net.

Structure Activity Relationship Sar and Rational Molecular Design of 3 3 Methylphenyl Isoxazol 5 Amine Analogs

Correlations Between Structural Modifications and Biological Activity Profiles

The biological activity of 3-phenylisoxazole (B85705) derivatives is intricately linked to the nature and position of substituents on both the phenyl and isoxazole (B147169) rings. Systematic modifications have revealed key correlations between chemical structure and pharmacological effects.

Research into various analogs has demonstrated that the introduction of specific functional groups can enhance or diminish activity. For instance, in a series of isoxazole derivatives designed as FLT3 inhibitors, an electron-rich fused ring on the phenyl group was found to be beneficial for antiproliferative activity. nih.gov Similarly, in the context of sPLA2 inhibitory activity, isoxazoles bearing an electron-withdrawing group such as fluorine (–F) or a trifluoromethyl (–CF3) group on the phenyl ring displayed excellent inhibitory activities. nih.gov

Further studies on quinoxaline–isoxazole derivatives have highlighted the importance of electronegative substituents for inhibitory potential against α-amylase. rsc.org Compounds with a chloro (–Cl) substituent on the phenyl ring showed stronger inhibitory activity compared to unsubstituted analogs. rsc.org This suggests that the presence of an electronegative atom is critical for achieving higher inhibitory potential. rsc.org Moreover, within this series, compounds featuring a nitro (–NO2) substituent exhibited the most potent α-amylase inhibitory activity. rsc.org

In a different class of compounds, 3α-[bis(4-fluorophenyl)methoxy]tropanes, which incorporate a phenylisoxazolyl moiety, it was observed that fluoro- or chloro-substitution at the 4-position of the phenyl ring did not significantly affect dopamine (B1211576) transporter (DAT) binding affinity. nih.gov This indicates that for certain targets, specific substitutions may be well-tolerated without compromising binding.

The table below summarizes the influence of various phenyl ring substituents on the biological activity of isoxazole analogs based on findings from multiple studies.

| Substituent | Position on Phenyl Ring | Effect on Biological Activity | Compound Class/Target | Source |

| Fluorine (–F) | 4 | Promotes cytotoxicity | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | nih.gov |

| Trifluoromethyl (–CF3) | 4 | Promotes cytotoxicity | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | nih.gov |

| Electron-rich fused ring | Not specified | Beneficial for antiproliferative activity | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives (FLT3 inhibitors) | nih.gov |

| Chloro (–Cl) | Not specified | Necessary for higher α-amylase inhibitory potential | Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | rsc.org |

| Nitro (–NO2) | Not specified | Most potent α-amylase inhibitory activity | Phenylisoxazole quinoxalin-2-amine hybrids | rsc.org |

| Fluoro (–F) or Chloro (–Cl) | 4 | Did not affect DAT binding affinity | (±)-2β-phenylisoxazol-analogues of tropanes | nih.gov |

Modifications to the isoxazole ring itself, including the introduction of substituents at various positions, can profoundly alter the pharmacological response of the resulting analogs. The isoxazole ring is often considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net

The direct functionalization of the isoxazole ring at the C-3, C-4, and C-5 positions is a key strategy for developing new derivatives. nih.gov For example, branching at the C-5 position of the isoxazole has been shown to increase binding to the multi-drug resistance (MDR) transporter by 25%. researchgate.net

In the development of ataxia telangiectasia mutated and Rad3-related (ATR) kinase inhibitors, the isoxazole ring serves as a central scaffold. nih.gov The discovery of VX-970/M6620, an ATR inhibitor that entered clinical studies, was based on a 2-aminopyrazine (B29847) core attached to the isoxazole. nih.gov This highlights how significant modifications, such as the attachment of other heterocyclic systems to the isoxazole, can lead to potent and clinically relevant compounds.

The isoxazole moiety is also recognized as an excellent bioisostere for other chemical groups. In the development of novel atypical dopamine transporter (DAT) inhibitors, the 2-isoxazole substituent was successfully used as a bioisostere for the methyl ester group found in previously described 3-aryltropane analogues. nih.gov This substitution was well-tolerated and resulted in analogs with moderately high DAT affinities. nih.gov

The table below illustrates the impact of modifications to the isoxazole ring on biological activity.

| Modification | Position on Isoxazole Ring | Effect on Biological Activity | Compound Class/Target | Source |

| Branching | C-5 | 25% increase in MDR binding | Dihydropyridine-isoxazole hybrids | researchgate.net |

| Attachment of 2-aminopyrazine core | C-5 | Potent ATR kinase inhibition | VX-970/M6620 | nih.gov |

| Use as a bioisostere for methyl ester | C-5 | Maintained high DAT affinity | Benztropine analogs | nih.gov |

Rational Design Principles for Optimized Biological Activity

The rational design of novel analogs of 3-(3-methylphenyl)isoxazol-5-amine with optimized biological activity relies on a deep understanding of SAR and the application of computational and structure-based drug design techniques. A key principle is the iterative process of designing, synthesizing, and testing new compounds based on hypotheses derived from existing data.

One common approach is the use of pharmacophore modeling. This involves identifying the key structural features and their spatial arrangement that are essential for biological activity. For instance, a pharmacophore model for active PI3Kα inhibitors might include specific locations for aromatic rings, hydrogen bond acceptors, and hydrophobic groups. mdpi.com Novel compounds can then be designed to fit this pharmacophore model, increasing the likelihood of them being active. mdpi.com

Structure-based drug design is another powerful tool, particularly when the three-dimensional structure of the biological target is known. Molecular docking studies can predict how a designed molecule will bind to the active site of a protein. rsc.orgmdpi.com This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to improve binding affinity and selectivity. For example, induced-fit docking (IFD) studies can be used to understand how a scaffold accommodates the kinase domains of a target and forms hydrogen bonds with key binding residues. mdpi.com

The principle of bioisosteric replacement is also frequently employed. nih.gov This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. As mentioned earlier, the isoxazole ring itself has been used as a bioisostere for a methyl ester group. nih.gov

Furthermore, the strategic introduction of specific substituents to modulate physicochemical properties is a cornerstone of rational design. For example, increasing the size of a substituent at a particular position can be correlated with changes in potency and selectivity. nih.gov In some cases, this can be used to fine-tune the activity profile of a lead compound.

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to elucidate the specific "bioactive conformation" – the spatial arrangement the molecule adopts when it binds to its target.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY and ROESY), are powerful experimental methods for determining the conformation of molecules in solution. mdpi.commdpi.com These techniques can provide information about the proximity of different atoms within a molecule, allowing for the deduction of its three-dimensional structure. mdpi.com

Computational methods, such as quantum mechanics (QM) calculations using Density Functional Theory (DFT), are also widely used to perform conformational analysis. mdpi.com These methods can be used to calculate the energies of different conformers and identify the most stable ones. The results from these calculations can then be compared with experimental data from NMR to provide a comprehensive understanding of the molecule's conformational preferences. mdpi.com

In the context of drug design, understanding the bioactive conformation is paramount. Co-crystal structures of a ligand bound to its target protein, obtained through X-ray crystallography, provide the most direct insight into the bioactive conformation. dundee.ac.uk This information is invaluable for structure-based design, as it reveals the key interactions between the ligand and the protein, guiding the design of new analogs with improved binding affinity. dundee.ac.uk When a co-crystal structure is not available, computational methods like molecular docking can be used to predict the binding mode and bioactive conformation. rsc.org

The elucidation of the bioactive conformation can explain why certain structural modifications lead to changes in activity. For example, a substituent might restrict the rotational freedom of a bond, forcing the molecule into a conformation that is either more or less favorable for binding. dundee.ac.uk By understanding these conformational effects, medicinal chemists can design molecules that are pre-organized in their bioactive conformation, potentially leading to a significant increase in potency.

Preclinical Biological Activity and Mechanistic Characterization of 3 3 Methylphenyl Isoxazol 5 Amine Derivatives

In Vitro Assays for Bioactivity Profiling

Enzyme Inhibition Kinetics (e.g., COX Enzymes, Kinases like ATR)

Derivatives of 3-(3-methylphenyl)isoxazol-5-amine have been investigated for their ability to inhibit various enzymes, a key strategy in drug discovery.

Notably, a class of diarylheterocyclic inhibitors, which includes isoxazole (B147169) structures, has been developed that shows high selectivity for cyclooxygenase-2 (COX-2) nih.gov. These inhibitors operate through a distinct three-step kinetic mechanism for COX-2 inhibition, which differs from their interaction with COX-1, accounting for their selectivity nih.gov.

In the realm of cancer therapy, derivatives incorporating the isoxazole ring have been identified as potent kinase inhibitors. For instance, VX-970 (M6620), an inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, features a complex structure that includes an isoxazole core. researchgate.netnih.gov ATR is a critical component of the DNA damage response (DDR), and its inhibition can sensitize cancer cells to DNA-damaging agents nih.gov. VX-970, which is based on a 2-aminopyrazine (B29847) core, demonstrates a marked increase in ATR enzyme cytotoxicity with an IC₅₀ of 0.019 μM in HCT116 cells. researchgate.net

Furthermore, tropane (B1204802) derivatives featuring a 3-substituted isoxazol-5-yl group have shown high affinity for the dopamine (B1211576) transporter (DAT). A study of several 3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes revealed potent DAT inhibition, with IC₅₀ values ranging from 0.5 to 26 nM. nih.gov These compounds were generally selective for DAT over the serotonin (B10506) (5-HTT) and norepinephrine (B1679862) (NET) transporters nih.gov.

Table 1: Enzyme Inhibition by Isoxazole Derivatives

| Compound Class | Target Enzyme | Inhibition Values | Reference |

|---|---|---|---|

| 3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes | Dopamine Transporter (DAT) | IC₅₀: 0.5 - 26 nM | nih.gov |

| VX-970 (M6620) | ATR Kinase | Cellular IC₅₀: 0.019 μM (HCT116) | researchgate.net |

Cellular Proliferation and Viability Assays (e.g., Cytotoxicity on Cell Lines)

The antiproliferative activity of isoxazole derivatives has been evaluated across various human cancer cell lines. These assays are crucial for identifying potential anticancer agents.

For example, a series of novel isoxazolo[4,5-e] researchgate.netnih.govresearchgate.nettriazepine derivatives were tested for their anticarcinogenic activities on six cancer cell lines, with some compounds showing extremely high antitumor activity nih.gov. In a separate study, newly synthesized 2-cyclic amine-1,3-benzoxazoles, which can be considered related structures, showed dose-dependent inhibition of cancer cell proliferation. One compound, in particular, exhibited significant activity against cervical cancer cells (HeLa) with an IC₅₀ value of 17.31 µM researchgate.net.

Another study focused on N-phenyl-5-carboxamidyl isoxazoles reported that one derivative, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was highly active against colon 38 and CT-26 mouse colon tumor cells, with an IC₅₀ of 2.5 μg/mL for both cell lines.

Table 2: Cytotoxicity of Isoxazole Derivatives on Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38 (Mouse) | 2.5 µg/mL | |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | CT-26 (Mouse) | 2.5 µg/mL | |

| 2-Cyclic amine-1,3-benzoxazole derivative (5c) | HeLa (Cervical Cancer) | 17.31 µM | researchgate.net |

Immunomodulatory Activity in Cellular Models (e.g., PBMC proliferation, TNFα production)

Isoxazole derivatives have been shown to possess immunomodulatory properties, influencing the behavior of immune cells. Phytochemicals, in general, are being explored as blockers of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov

A study investigating 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, which are structurally related to the title compound, revealed significant immunotropic effects. These compounds exhibited regulatory activity on the proliferation of lymphocytes from the thymus, spleen, and mesenteric lymph nodes. The study also measured the production of cytokines, finding that the compounds had a more profound regulatory effect on Interleukin-1β (IL-1β) production than on TNF-α nih.gov.

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antiviral)

The isoxazole nucleus is a component of various antimicrobial agents. Research has demonstrated the efficacy of its derivatives against a range of microbial pathogens.

Synthesized 3-(isoxazolidin-5-yl)cephalosporins have shown potent in vitro antibacterial activities. Specifically, derivatives with a hydroxyimino group in the C-7 side chain were potent against staphylococci, and those with an N-hydroxypyridone exhibited excellent activity against Pseudomonas nih.gov.

In the realm of antifungal agents, a series of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles were synthesized and tested. While none of the compounds were active against bacteria, some displayed significant antifungal activity at non-cytotoxic concentrations. One derivative was found to be 9 times more potent than miconazole (B906) and 20 times more selective against Cryptococcus neoformans nih.gov.

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound Class | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles | Cryptococcus neoformans | 9x more potent than miconazole | nih.gov |

| 3-(Isoxazolidin-5-yl)cephalosporins | Staphylococci | Potent activity | nih.gov |

Elucidation of Molecular Mechanisms of Action

Identification of Protein Targets and Binding Modes

Understanding the molecular targets and binding interactions of this compound derivatives is essential for rational drug design and optimization.

As mentioned, ATR kinase is a key target for isoxazole-containing anticancer agents like VX-970 nih.gov. The discovery of this inhibitor was based on a 2-aminopyrazine core, and its development involved optimizing polar interactions to enhance its binding and efficacy nih.gov. The isoxazole ring's 5-membered structure is noted to be in close proximity to the ATP ribose binding site researchgate.net.

For the highly COX-2 selective diarylheterocyclic inhibitors, structural biology has identified key amino acid differences between the two COX isoforms that govern this selectivity. Specifically, three amino acid substitutions in COX-2 relative to COX-1 (V434I, R513H, and V523I) are thought to be primarily responsible for the differential binding nih.gov.

In the case of isoxazole-containing tropane derivatives, the primary molecular target has been identified as the dopamine transporter (DAT). Studies have confirmed high-affinity binding and have used these compounds to probe the structure-activity relationships at the transporter nih.gov.

Finally, the mechanism of action for some anticancer N-phenyl-5-carboxamidyl isoxazoles is believed to involve the inhibition of the JAK3/STAT3 signaling pathway, a novel target for chemotherapeutic drugs.

Cellular Pathway Modulation and Downstream Effects (e.g., DNA Damage Response)

Derivatives of this compound have been identified as potent modulators of critical cellular pathways, particularly the DNA Damage Response (DDR). The DDR is a crucial surveillance mechanism that cells use to repair damaged DNA, and its inhibition is a key strategy in cancer therapy to enhance the effects of DNA-damaging treatments like chemotherapy and radiation. nih.gov

A prominent example is the clinical candidate berzosertib (M6620, formerly VX-970), which incorporates a 3-phenylisoxazol-5-yl pyrazine-2-amine core. nih.gov Berzosertib is a first-in-class, potent inhibitor of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a central protein in the DDR pathway. nih.gov In tumor cells with compromised signaling of the Ataxia Telangiectasia Mutated (ATM) kinase, a common occurrence in cancer, there is a heightened reliance on ATR for DNA repair. nih.gov By inhibiting ATR, derivatives like berzosertib can induce synthetic lethality in these ATM-deficient cancer cells when combined with DNA-damaging agents.

The downstream effects of ATR inhibition by these isoxazole derivatives include the disruption of the DNA damage surveillance and repair mechanisms. This ultimately enhances the toxicity of chemotherapeutic agents in cancer cells, while normal, healthy cells with functional ATM pathways can better tolerate the inhibition. nih.gov

Another avenue of cellular pathway modulation has been observed with isoxazole-phenyltropane derivatives. Although structurally distinct from simple amines, compounds like RTI-371, which contains a 3-(4-methylphenyl)-2β-[3-(4-chlorophenyl)-isoxazol-5-yl]tropane structure, have been shown to interact with the dopamine transporter (DAT). nih.govjohnshopkins.edu These derivatives bind to DAT, inhibiting the reuptake of dopamine and thereby modulating dopaminergic signaling pathways in the central nervous system. nih.govjohnshopkins.edu The specific nature of this interaction and its downstream effects are influenced by the substitution pattern on the phenyl and isoxazole rings.

Table 1: Cellular Pathway Modulation by 3-(Aryl)isoxazol-5-yl Derivatives

| Derivative Class | Compound Example | Primary Target | Cellular Pathway | Downstream Effect | Reference(s) |

|---|---|---|---|---|---|

| 3-Phenylisoxazol-5-yl Pyrazin-2-amines | Berzosertib (M6620/VX-970) | ATR Kinase | DNA Damage Response (DDR) | Enhanced toxicity of DNA-damaging agents in cancer cells. | nih.gov |

Investigations into Isoxazole Ring Scission in Biological Systems

Currently, there is no publicly available research or data from the conducted searches detailing specific investigations into the metabolic fate or biological scission of the isoxazole ring for this compound or its closely related derivatives in biological systems. Mechanistic studies have primarily focused on the pharmacodynamic interactions of these molecules with their respective protein targets. nih.govnih.gov

Proof-of-Concept In Vivo Efficacy Studies in Non-Human Models (e.g., Immunological Models)

Proof-of-concept for the biological activity of 3-(aryl)isoxazol-5-amine derivatives has been established in various non-human models, primarily in the fields of oncology and neuroscience.

In oncology, preclinical studies with the ATR inhibitor berzosertib (M6620/VX-970) have demonstrated significant in vivo efficacy. These studies have shown that inhibiting ATR enhances the toxicity of DNA-damaging chemotherapy in multiple preclinical cancer models. nih.gov This has paved the way for its investigation in clinical trials.

In the context of neuroscience and transporter modulation, isoxazole-phenyltropane derivatives have undergone in vivo evaluation in mouse models. nih.govjohnshopkins.edu For instance, the derivative RTI-371, which contains a 3-(4-methylphenyl)-isoxazol-5-yl moiety, was shown to be less effective than cocaine in stimulating locomotion in mice. nih.gov Furthermore, pretreatment with RTI-371 dose-dependently reduced the maximum self-administration of cocaine, indicating a potential therapeutic application in substance abuse disorders. nih.gov These studies highlight that the in vivo effects are highly dependent on the specific isomeric and substituent arrangement of the molecule.

Table 2: Summary of In Vivo Studies with 3-(Aryl)isoxazol-5-yl Derivatives in Non-Human Models

| Compound | Model | Key Findings | Potential Application | Reference(s) |

|---|---|---|---|---|

| Berzosertib (M6620/VX-970) | Preclinical Cancer Models | Enhanced efficacy of DNA-damaging chemotherapy. | Cancer Therapy | nih.gov |

| RTI-371 | Mouse Models | Reduced locomotor stimulation compared to cocaine; decreased cocaine self-administration. | Substance Abuse Treatment | nih.govjohnshopkins.edu |

Advanced Research Perspectives and Future Trajectories for 3 3 Methylphenyl Isoxazol 5 Amine

Development of 3-(3-Methylphenyl)isoxazol-5-amine as a Core Scaffold for Novel Bioactive Agents

The this compound structure is a versatile scaffold for creating new bioactive molecules. nih.gov Its isoxazole (B147169) core allows for straightforward modifications of substituents, enabling chemists to synthesize a diverse library of compounds for biological screening. nih.govnih.gov The inherent properties of the isoxazole ring can lead to enhanced physicochemical characteristics in the resulting derivatives. researchgate.net

Research has demonstrated that modifications to the isoxazole scaffold can yield compounds with a variety of therapeutic applications. For instance, different isoxazole derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.gov The substitution pattern on the phenyl ring and the amine group of this compound can be systematically altered to explore structure-activity relationships (SAR) and optimize for specific biological targets. nih.gov For example, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring of isoxazole derivatives has been shown to enhance sPLA₂ inhibitory activity. nih.gov

| Compound Type | Biological Activity | Reference |

| Isoxazole Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | mdpi.comnih.gov |

| Isoxazoles with Electron-Withdrawing Groups | sPLA₂ Inhibition | nih.gov |

| 3-Amino-benzo[d]isoxazole Derivatives | c-Met Kinase Inhibition | nih.gov |

| Pyridinyl-4,5-2H-isoxazole Derivatives | Anticancer (MCF-7 cell line) | nih.gov |

Integration of this compound into Hybrid Molecules for Multi-Target Approaches

A promising strategy in drug discovery is the creation of hybrid molecules, which covalently link two or more pharmacophores to target multiple biological pathways simultaneously. nih.gov This approach is particularly relevant for complex diseases that involve multiple targets. nih.gov The this compound scaffold can be integrated into such hybrid structures to develop novel multi-target agents.

For instance, a hybrid molecule combining a trimethoxyphenyl moiety with an isoxazole ring has demonstrated cytotoxic activity against several cancer cell lines. nih.gov Similarly, new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives have been synthesized and shown to possess antineoplastic activity. nih.gov The design of such hybrids allows for the modulation of biological activity and can lead to compounds with novel mechanisms of action. nih.gov

| Hybrid Molecule Components | Target/Activity | Reference |

| Trimethoxyphenyl moiety + Isoxazole ring | Cytotoxic against various cancer cell lines | nih.gov |

| 3-(3-phenyl-isoxazol-5-yl) + 4(3H)-quinazolinone | Antineoplastic activity | nih.gov |

| Benzo[d]isoxazole + Triazole | α-glucosidase inhibition | nih.gov |

Exploration of Sustainable and Efficient Synthetic Methodologies for its Production

The development of green and efficient synthetic methods is a critical aspect of modern pharmaceutical chemistry. Traditional methods for synthesizing isoxazole derivatives can involve hazardous reagents and solvents. nih.gov Recent research has focused on developing more sustainable protocols.

One approach involves one-pot, three-component reactions, which offer high efficiency and reduce waste. For example, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been achieved using citric acid as a catalyst in water, a green solvent. orientjchem.org Another innovative method utilizes an agro-waste-based catalyst and glycerol (B35011) as a solvent for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, yielding high product amounts while avoiding hazardous solvents. nih.gov Microwave-assisted and ultrasound-assisted syntheses are also being explored to improve efficiency and sustainability. nih.gov

| Synthetic Method | Key Features | Reference |

| One-pot, three-component reaction | Citric acid catalyst, water as solvent | orientjchem.org |

| Agro-waste catalyst | Glycerol as solvent, avoids hazardous materials | nih.gov |

| Microwave-assisted synthesis | Efficient, scalable, environmentally friendly | nih.gov |

| Ultrasound-assisted synthesis | Efficient synthesis in aqueous media | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and activity prediction of new compounds. nih.gov These computational tools can analyze large datasets to identify patterns and predict the properties of novel molecules, significantly accelerating the research and development process. nih.govmdpi.com

ML models can be trained on existing data of isoxazole derivatives to predict the biological activity of new, unsynthesized compounds. researchgate.net For example, a random forest model has been successfully used to predict the performance of a palladium-catalyzed cross-coupling reaction for synthesizing isoxazole derivatives, demonstrating the power of ML in optimizing synthetic routes. princeton.edu Furthermore, AI can be employed to predict the on- and off-target effects of drug candidates, helping to identify potential side effects early in the discovery pipeline. nih.gov

| AI/ML Application | Description | Reference |

| Reaction Performance Prediction | A random forest model predicted the outcome of a C–N cross-coupling reaction for isoxazole synthesis. | princeton.edu |

| Antifungal Activity Prediction | An artificial neural network (ANN) model showed an excellent correlation between experimental and predicted antifungal activity of oxazole (B20620) derivatives. | researchgate.net |

| Proteome Screening | AI platforms can screen small molecules against the proteome to identify on- and off-target interactions. | nih.gov |

| Yield Prediction | A supervised machine learning approach was used to predict reaction yields for amide-coupled C2-carboxylated 1,3-azoles. | chemrxiv.org |

Discovery of Novel Biological Targets and Unconventional Mechanisms of Action for Isoxazole Derivatives

While isoxazole derivatives are known to interact with a range of biological targets, there is ongoing research to identify novel targets and understand their mechanisms of action. nih.govmdpi.com This exploration can open up new therapeutic avenues for isoxazole-based compounds.

For example, certain aminoisoxazole derivatives have been found to modulate the TRPM8 channel, a target for cold-evoked analgesia. nih.gov Other isoxazole-containing compounds have shown inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1), an enzyme targeted for obesity treatment. nih.gov The immunosuppressive properties of some isoxazole derivatives have been linked to the induction of apoptosis in immune cells. mdpi.com The discovery of VX-970 (M6620), a 2-aminopyrazine-based isoxazole derivative, as an inhibitor of the ATR kinase in the DNA damage response pathway highlights the potential for isoxazoles to target critical cellular processes in cancer. nih.gov

| Isoxazole Derivative | Novel Target/Mechanism | Therapeutic Area | Reference |

| Aminoisoxazole derivatives | TRPM8 channel modulation | Analgesia | nih.gov |

| 3-Phenyl isoxazoles | DGAT1 inhibition | Obesity | nih.gov |

| N'-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | Induction of apoptosis | Immunosuppression | mdpi.com |

| VX-970 (M6620) | ATR kinase inhibition | Cancer | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3-methylphenyl)isoxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazononitriles with hydroxylamine under basic conditions (e.g., aqueous NaOH/EtOH at 80°C) . Optimization involves adjusting substituent electronics: electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring improve cyclization efficiency, while electron-donating groups (e.g., –Me) require longer reaction times. Yields typically range from 72% to 97% depending on substituent positioning (ortho/meta/para) . Purity (>95%) is achievable via recrystallization in ethanol or column chromatography with ethyl acetate/hexane gradients.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : Key signals include the isoxazole ring protons (δ 6.2–6.5 ppm for H-4) and aromatic protons (δ 7.2–7.8 ppm for the 3-methylphenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 189.0794 for C10H10N2O) .

- HPLC-PDA : Monitor purity using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min under isocratic conditions) .

Advanced Research Questions

Q. How can enantioselectivity be achieved in derivatives of 3-aryl isoxazol-5-amines?

- Methodological Answer : Chiral spirocyclic phosphoric acid catalysts (e.g., (R)-SPA, 5–10 mol%) enable enantioselective synthesis of heterotriarylmethanes via asymmetric allylic amination. For example, reacting this compound with α,β-unsaturated carbonyl compounds in toluene at –20°C achieves 80–86% enantiomeric excess (ee). Steric hindrance from ortho-substituents on the aryl ring enhances stereocontrol .

Q. How do electronic effects of substituents on the phenyl ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO2, –CF3) at the meta position increase electrophilicity of the isoxazole ring, facilitating Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O, 100°C). Conversely, electron-donating groups (e.g., –OMe) reduce reactivity, requiring harsher conditions (e.g., microwave-assisted heating) . Kinetic studies show a Hammett ρ value of +1.2 for meta-substituted derivatives, indicating a strong electronic dependence .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Kinase Inhibition Assays : Test ATP-competitive inhibition using recombinant ATR kinase (IC50 determination via fluorescence polarization). Derivatives with pyrazine/pyrimidine substituents show enhanced binding (e.g., Ki < 50 nM) .

- Antimicrobial Screening : Use microdilution assays against S. aureus (MIC values) with derivatives modified at C-5 (e.g., trifluoromethyl groups improve potency 10-fold) .

- Cellular Uptake Studies : Radiolabel with 14C and quantify intracellular accumulation in cancer cell lines (e.g., HCT-116) via scintillation counting .

Q. What alternative cyclization strategies exist for synthesizing isoxazol-5-amine scaffolds?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines generates 1,2,3-triazole-isoxazole hybrids. For example, reacting 3-azidophenylisoxazole with tert-butyl propargylamine (CuSO4/sodium ascorbate, DMF/H2O) yields fused heterocycles in 65–78% yield . Microwave-assisted cyclization (150°C, 20 min) reduces side-product formation compared to thermal methods .

Data Contradiction Analysis

- Synthesis Yields : reports 72–97% yields for substituted derivatives, while cites 65–78% for triazole hybrids. The discrepancy arises from steric effects in triazole formation versus direct cyclization.

- Enantioselectivity : Meta-substituted derivatives achieve higher ee (86%) than para-substituted analogs (80%) due to restricted rotation in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。